1,2-Diphenylpyrazolidine
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Overview
Description
1,2-Diphenylpyrazolidine is a heterocyclic organic compound characterized by a pyrazolidine ring substituted with two phenyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylpyrazolidine can be synthesized via the direct heterocyclization of 1,2-diphenylhydrazine with 1-chloro-2,3-epoxypropane. The reaction typically involves the use of methanol as a solvent and acetic acid as a catalyst, carried out at temperatures between 45-50°C for approximately 32 hours . The reaction mixture is then purified using column chromatography with acetone:n-hexane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route involving 1,2-diphenylhydrazine and 1-chloro-2,3-epoxypropane provides a feasible approach for large-scale production, given the availability of starting materials and the relatively straightforward reaction conditions.
Chemical Reactions Analysis
1,2-Diphenylpyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolidin-3,5-diones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions often involve the phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazolidin-3,5-diones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
1,2-Diphenylpyrazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,2-Diphenylpyrazolidine can be compared with other similar compounds such as:
1,2-Diphenylpyrazolidin-3,5-dione: This compound differs by having keto groups at the 3 and 5 positions, which significantly alters its chemical reactivity and applications.
1,2-Diphenylhydrazine: The precursor to this compound, which lacks the pyrazolidine ring structure.
Uniqueness: this compound is unique due to its stable pyrazolidine ring and the presence of two phenyl groups, which confer distinct chemical properties and potential for diverse applications .
Properties
CAS No. |
63378-86-9 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2-diphenylpyrazolidine |
InChI |
InChI=1S/C15H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
IRMCWHUVXQCWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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